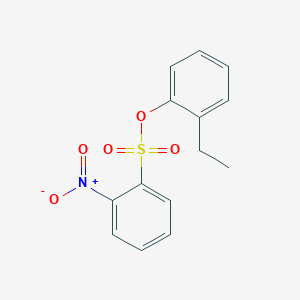
2-Ethylphenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylphenyl 2-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene. One efficient method for the sulfonation of nitrobenzene uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions and has been shown to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microreactor technology for sulfonation reactions suggests that similar approaches could be scaled up for industrial production, offering advantages in terms of reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Ethylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 2-ethylphenyl 2-aminobenzenesulfonate, while nucleophilic substitution can result in various substituted derivatives.
Scientific Research Applications
2-Ethylphenyl 2-nitrobenzenesulfonate has several applications in scientific research, including:
Chemistry: Used as a protecting group for phenols in synthetic chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethylphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, which may lead to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The sulfonate group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonate: Lacks the ethyl group, making it less hydrophobic.
2-Methylphenyl 2-nitrobenzenesulfonate: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
Phenyl 2-nitrobenzenesulfonate: Does not have any alkyl substituents, leading to different chemical properties.
Uniqueness
2-Ethylphenyl 2-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its hydrophobicity and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
25238-21-5 |
|---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(2-ethylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-7-3-5-9-13(11)20-21(18,19)14-10-6-4-8-12(14)15(16)17/h3-10H,2H2,1H3 |
InChI Key |
MQKWHCOIRFPCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


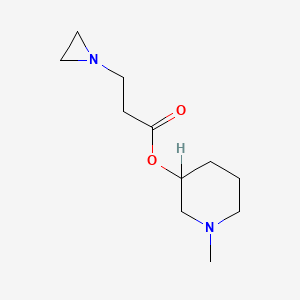


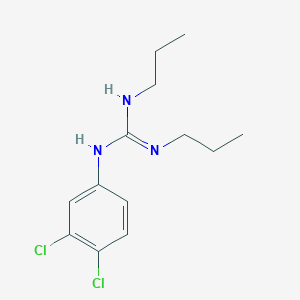

![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
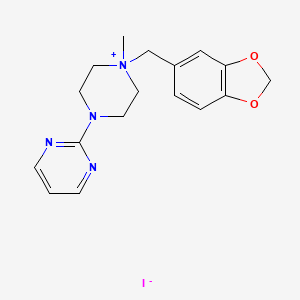
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
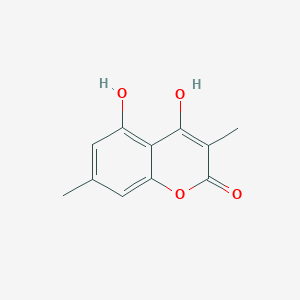
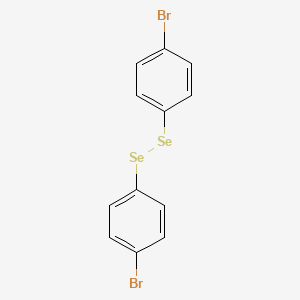
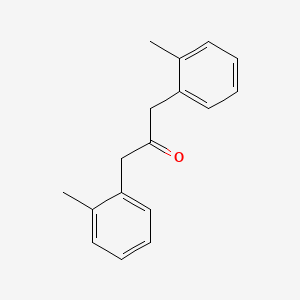
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)

